(R)-2-Amino-3-(furan-2-yl)propanoic acid
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Overview
Description
(R)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that furylalanine moieties are critical in the biosynthesis of diverse cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts and their toxicity critically depends on the presence of furylalanine residues .
Mode of Action
It’s known to be incorporated by non-ribosomal peptide synthetases (NRPS) into various cyclopeptides . The dioxygenase RhzB has been identified as necessary for furylalanine formation . More research is needed to fully elucidate the compound’s interactions with its targets and the resulting changes.
Biochemical Pathways
D-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides . It’s a precursor for 3-furylalanine (Fua) residues, which are critical for the toxicity of certain cyclopeptides . The compound is synthesized from tyrosine and L-DOPA through a series of reactions .
Result of Action
The molecular and cellular effects of D-2-Furylalanine’s action are largely dependent on the specific cyclopeptides it’s incorporated into. For instance, in the case of Rhizonin A and B, the presence of furylalanine residues is critical for their hepatotoxic effects .
Action Environment
It’s known that the compound can be stabilized against acidic degradation through the introduction of proximate aromatic residues .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
D-2-Furylalanine has been studied for its potential effects on various types of cells and cellular processes . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are areas of active research .
Dosage Effects in Animal Models
The effects of D-2-Furylalanine vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
D-2-Furylalanine is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2R)-2-amino-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.